Propionylshikonin
CAS No.: 162283-70-7
Cat. No.: VC21313202
Molecular Formula: C19H20O6
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162283-70-7 |
---|---|
Molecular Formula | C19H20O6 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate |
Standard InChI | InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 |
Standard InChI Key | DLBQFLWCDFTEQG-OAHLLOKOSA-N |
Isomeric SMILES | CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES | CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Canonical SMILES | CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Propionylshikonin is a naturally occurring naphthoquinone derivative with the molecular formula C19H20O6 and a molecular weight of 344.4 g/mol . This compound belongs to the broader family of shikonin derivatives, which are characterized by their naphthalene backbone structure with hydroxyl and quinone functional groups.
Nomenclature and Identifiers
Propionylshikonin is formally named as [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate according to IUPAC nomenclature . The compound is cataloged in chemical databases with the CAS registry number 162283-70-7 . Other synonyms include (R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propionate and 5,8-Dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)-1,4-naphthalenedione .
Structural Configuration
The chemical structure of propionylshikonin features a naphthoquinone core with hydroxyl groups at positions 5 and 8, while a propionyl group is attached to the side chain at the chiral center . This specific structural arrangement contributes to its unique physicochemical properties and biological activities. The compound has a characteristic (R)-configuration at its chiral center, which is critical for its biological recognition and activity .
Physical and Chemical Properties
Propionylshikonin possesses distinctive physical and chemical properties that influence its biological activity and pharmaceutical applications. As a shikonin derivative, it exhibits a characteristic red coloration, indicative of its naphthoquinone structure.
Chemical Reactivity
Propionylshikonin, like other shikonin derivatives, contains reactive functional groups including quinones and hydroxyl moieties that contribute to its chemical reactivity . The quinone functionality is particularly significant as it can participate in redox reactions and interact with biological targets through various mechanisms, including covalent binding to proteins and generation of reactive oxygen species (ROS) .
Natural Sources and Biosynthesis
Botanical Sources
Propionylshikonin has been reported to occur naturally in Lithospermum erythrorhizon, a plant belonging to the Boraginaceae family . This plant species has been traditionally utilized in Eastern Asian medicine for its therapeutic properties, which are now attributed to its rich content of shikonin and its derivatives .
Biosynthetic Pathway
The biosynthesis of propionylshikonin, like other shikonin derivatives, involves the phenylpropanoid pathway, leading to the formation of the naphthoquinone skeleton, followed by specific esterification with propionic acid to yield the final compound . The biosynthetic enzymes involved in this process are of significant interest for biotechnological applications aimed at enhancing the production of these valuable compounds.
Pharmacological Activities
Propionylshikonin exhibits diverse pharmacological activities, which are consistent with the broader shikonin family of compounds. Recent research has focused on elucidating its specific mechanisms of action and therapeutic potential.
Anticancer Properties
Propionylshikonin has shown promising anticancer potential through multiple mechanisms. Research indicates that, similar to other shikonin derivatives, it may exert anticancer effects by inhibiting cell growth and inducing apoptosis through caspase-dependent pathways . The compound has been investigated for its ability to interact with the CREB-binding protein (CREBBP) bromodomain, which is an important epigenetic reader involved in cancer development .
Molecular dynamics simulation and binding energy calculations have demonstrated that propionylshikonin forms stable interactions with conserved residues in the active site of CREBBP bromodomain, exhibiting stronger binding and stability compared to other shikonin derivatives such as acetylshikonin . This interaction suggests potential for targeting epigenetic mechanisms in cancer therapy.
Molecular Mechanisms of Action
Interaction with CREBBP Bromodomain
One of the most well-studied molecular mechanisms of propionylshikonin is its interaction with the CREBBP bromodomain. Research using induced fit docking strategies, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) studies has revealed that propionylshikonin makes direct contacts with conserved residues in the active site of CREBBP bromodomain .
The binding of propionylshikonin to CREBBP bromodomain is stabilized by various intermolecular interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions . These interactions contribute to its higher binding affinity and stability compared to other shikonin derivatives such as acetylshikonin, as demonstrated by molecular dynamics simulations and binding free energy calculations .
Analytical Detection and Identification
Mass Spectrometric Analysis
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has been employed for the separation and identification of propionylshikonin among other shikonin derivatives . This analytical approach facilitates rapid separation and identification without requiring multiple detection or structural elucidation methods.
Table 2: Mass Spectrometric Parameters for Propionylshikonin Identification
Parameter | Value | Reference |
---|---|---|
Formula | C19H20O6 | |
Calculated [M−H] | 343.1187 | |
Measured m/z | 343.1169 | |
Δppm | 5.25 | |
Production | 269.0821 | |
Collision Energy | 20 | |
Retention Time | ~6.9 min |
Chromatographic Techniques
Propionylshikonin can be separated and identified using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) . These techniques, when coupled with appropriate detection methods such as diode array detection (DAD) or mass spectrometry, provide powerful tools for the analysis of propionylshikonin in complex matrices.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of propionylshikonin and its biological activities is crucial for the rational design of more potent and selective derivatives. The propionyl ester group distinguishes propionylshikonin from other shikonin derivatives and contributes to its unique biological properties .
Comparative studies between propionylshikonin and other shikonin derivatives, such as acetylshikonin, have shown that the propionyl group enhances binding affinity and stability with certain molecular targets, including the CREBBP bromodomain . This suggests that modifications of the ester group can significantly influence the biological activity of shikonin derivatives.
Future Research Directions
Despite the promising pharmacological properties of propionylshikonin, several areas require further investigation to fully understand its therapeutic potential and develop practical applications.
Targeted Drug Design
The insights gained from the interactions between propionylshikonin and the CREBBP bromodomain could guide the site-specific modification of the propionylshikonin moiety for designing more selective inhibitors . This approach could lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.
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